molecular formula C16H15BrN2O2S2 B1224526 1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone

1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone

Cat. No. B1224526
M. Wt: 411.3 g/mol
InChI Key: UMTUPPUVIHTRPI-UHFFFAOYSA-N
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Description

1-(5-bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Biological Activities

  • Immunosuppressive and Immunostimulatory Properties : A study involving the synthesis of derivatives related to 1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone revealed potent immunosuppressive effects against macrophages and T-lymphocytes. Some derivatives also showed immunostimulatory properties toward these immune cells (Abdel‐Aziz et al., 2011).

  • Anticholinesterase Activity : Derivatives of the compound have been synthesized and evaluated for their anticholinesterase activities, which is significant in the context of treating diseases like Alzheimer's (Mohsen et al., 2014).

  • Anti-inflammatory Properties : Certain derivatives of this compound have been synthesized and shown to exhibit anti-inflammatory activity, making them relevant in the context of inflammatory diseases (Labanauskas et al., 2004).

  • Anticancer Potential : Some studies have focused on synthesizing derivatives with potential anticancer properties. This includes research on compounds showing cytotoxicity against cancer cell lines such as colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Mahmoud et al., 2021).

  • Antituberculosis Activity : Derivatives have also been synthesized for their potential antituberculosis activity, with some showing significant effects against Mycobacterium tuberculosis (Chitra et al., 2011).

  • Fungicidal Properties : Research has been conducted on the synthesis of thiazole derivatives from related compounds, with a focus on their fungicidal activity (Bashandy et al., 2008).

  • Anticandidal Activity and Cytotoxicity : Certain tetrazole derivatives have been synthesized and found to be potent anticandidal agents with weak cytotoxic effects, relevant in the context of antifungal therapies (Kaplancıklı et al., 2014).

properties

Product Name

1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone

Molecular Formula

C16H15BrN2O2S2

Molecular Weight

411.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C16H15BrN2O2S2/c1-3-21-10-4-5-12-11(8-10)18-16(19(12)2)22-9-13(20)14-6-7-15(17)23-14/h4-8H,3,9H2,1-2H3

InChI Key

UMTUPPUVIHTRPI-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=N2)SCC(=O)C3=CC=C(S3)Br)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=N2)SCC(=O)C3=CC=C(S3)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone
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1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone
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1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone
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1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone
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1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone

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